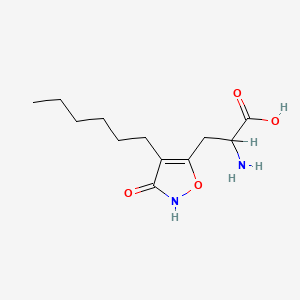
Q94-Hydrochlorid
Übersicht
Beschreibung
Q94 hydrochloride is a selective antagonist of proteinase-activated receptor 1 (PAR1). It is known for its ability to selectively block the interaction and signaling of PAR1 with Gαq proteins. This compound has shown significant potential in scientific research, particularly in the fields of pharmacology and biochemistry, due to its specific inhibitory effects on PAR1-mediated pathways .
Wissenschaftliche Forschungsanwendungen
Q94 hydrochloride has a wide range of applications in scientific research:
Biochemistry: Researchers use it to investigate the signaling pathways mediated by PAR1 and its interaction with Gαq proteins.
Industry: It is used in the development of new drugs and therapeutic agents targeting PAR1.
Wirkmechanismus
Q94 hydrochloride exerts its effects by selectively binding to PAR1 and blocking its interaction with Gαq proteins. This inhibition prevents the downstream signaling pathways that are typically activated by PAR1, such as the ERK1/2 and Rho kinase pathways. By blocking these pathways, Q94 hydrochloride can reduce the production of inflammatory mediators like CCL2 and inhibit cellular responses to thrombin .
Biochemische Analyse
Biochemical Properties
Q94 hydrochloride plays a significant role in biochemical reactions by inhibiting the interaction between PAR1 and Gαq . This interaction is crucial for various cellular processes, including intracellular calcium mobilization .
Cellular Effects
Q94 hydrochloride influences cell function by blocking thrombin-induced intracellular calcium mobilization . It also inhibits the expression of CCL2, a chemokine involved in inflammatory responses .
Molecular Mechanism
At the molecular level, Q94 hydrochloride exerts its effects by acting as a negative allosteric modulator at the PAR1 receptor . It inhibits the interaction between PAR1 and Gαq, thereby blocking the downstream signaling pathways .
Temporal Effects in Laboratory Settings
It has been shown to inhibit thrombin-induced intracellular calcium mobilization and CCL2 expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Q94 hydrochloride involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:
Formation of Benzimidazole Core: The reaction typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the 4-chlorophenyl and phenylmethyl groups. This is usually achieved through nucleophilic substitution reactions using appropriate halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of Q94 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, and solvent extraction to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Q94 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzimidazole core or the substituent groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further studied for their biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorapaxar: Another PAR1 antagonist used in the treatment of cardiovascular diseases.
SCH 530348: A PAR1 antagonist with similar inhibitory effects on thrombin-induced signaling.
Uniqueness of Q94 Hydrochloride
Q94 hydrochloride is unique due to its high selectivity for PAR1 and its ability to specifically block the PAR1/Gαq interaction. This selectivity makes it a valuable tool for studying PAR1-mediated pathways without affecting other proteinase-activated receptors .
If you have any more questions or need further details, feel free to ask!
Eigenschaften
IUPAC Name |
2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIWQTVPWYFEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








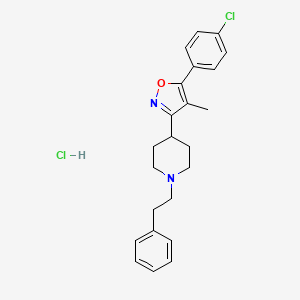
![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
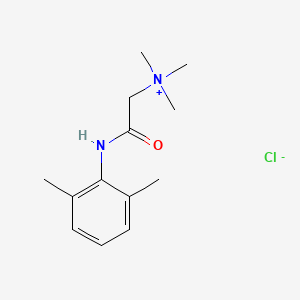

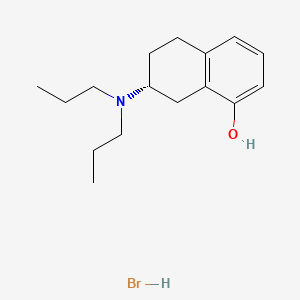
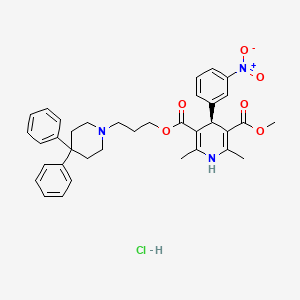
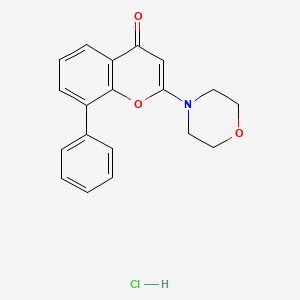
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)
